
6-(Pyridin-3-yl)-7H-purin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Pyridin-3-yl)-9H-purin-2-amine is a heterocyclic compound that features a pyridine ring fused to a purine scaffold. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Pyridin-3-yl)-9H-purin-2-amine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Formation of the Purine Scaffold: The purine scaffold can be synthesized via the Traube purine synthesis, which involves the cyclization of 4,5-diaminopyrimidine with formic acid or formamide.
Coupling of Pyridine and Purine Rings: The final step involves coupling the pyridine ring to the purine scaffold.
Industrial Production Methods
Industrial production of 6-(Pyridin-3-yl)-9H-purin-2-amine may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing catalysts to reduce reaction times and energy consumption .
Análisis De Reacciones Químicas
Types of Reactions
6-(Pyridin-3-yl)-9H-purin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: N-oxides of 6-(Pyridin-3-yl)-9H-purin-2-amine.
Reduction: Reduced derivatives with hydrogenated nitrogen atoms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-(Pyridin-3-yl)-9H-purin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cellular signaling pathways.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 6-(Pyridin-3-yl)-9H-purin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and disrupting cellular processes. For example, it may inhibit kinase enzymes by competing with ATP for binding sites, thereby blocking phosphorylation events critical for cell signaling and proliferation .
Comparación Con Compuestos Similares
Similar Compounds
6-(Pyridin-2-yl)-9H-purin-2-amine: Similar structure but with the pyridine ring attached at a different position.
6-(Pyridin-4-yl)-9H-purin-2-amine: Another isomer with the pyridine ring attached at the 4-position.
6-(Pyridin-3-yl)-9H-purin-2-ol: A hydroxyl derivative with different chemical properties.
Uniqueness
6-(Pyridin-3-yl)-9H-purin-2-amine is unique due to its specific structural configuration, which allows it to interact with a distinct set of molecular targets. This uniqueness contributes to its potential as a versatile compound in drug discovery and other scientific applications .
Propiedades
Número CAS |
918537-06-1 |
|---|---|
Fórmula molecular |
C10H8N6 |
Peso molecular |
212.21 g/mol |
Nombre IUPAC |
6-pyridin-3-yl-7H-purin-2-amine |
InChI |
InChI=1S/C10H8N6/c11-10-15-7(6-2-1-3-12-4-6)8-9(16-10)14-5-13-8/h1-5H,(H3,11,13,14,15,16) |
Clave InChI |
ICZONANJUHOKQH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)C2=C3C(=NC(=N2)N)N=CN3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


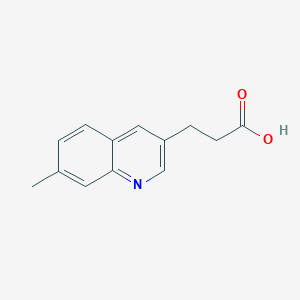



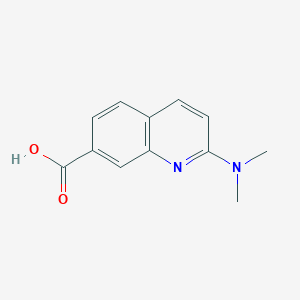

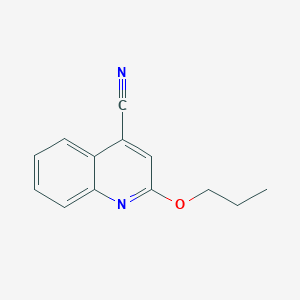
![Tert-butyl 1,5-diazaspiro[3.4]octane-5-carboxylate](/img/structure/B11889245.png)
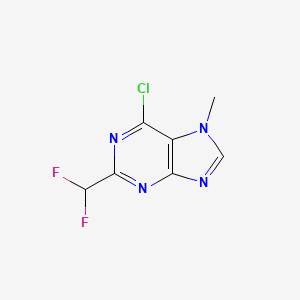

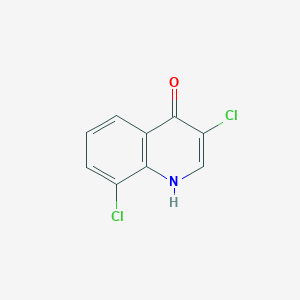
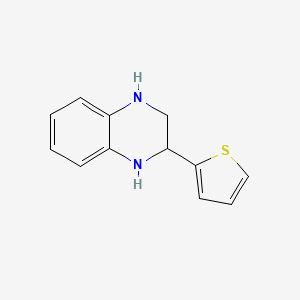

![6-pyridin-3-yl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11889274.png)
